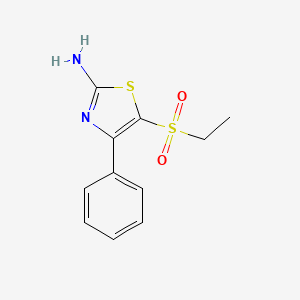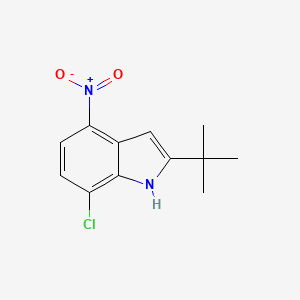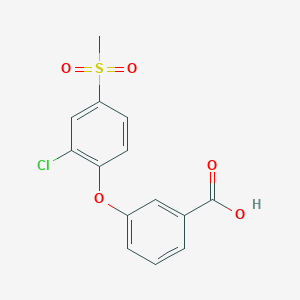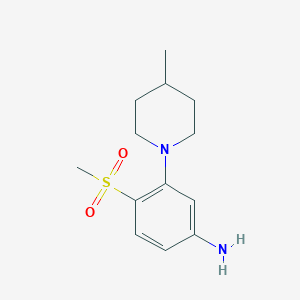
3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfonyl compounds is detailed in the provided papers. For instance, the synthesis of 3-methyl-1-methylsulfonylpenta-1,2,4-triene is achieved through a [2,3] sigmatropic rearrangement, starting from a reaction of an alcohol with methylsulfinyl chloride . Another paper describes the synthesis of various sulfonated aniline derivatives, including reactions with sulfuric acid and amidosulfuric acid, as well as reductions of nitro groups to amino groups . These methods could potentially be adapted for the synthesis of 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline by incorporating the appropriate aniline and sulfonyl precursors.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline can be characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance (NMR) . These techniques provide information about the arrangement of atoms, functional groups, and the overall geometry of the molecule.
Chemical Reactions Analysis
The chemical reactions of sulfonyl compounds vary depending on the reactants and conditions. For example, vinylallenyl sulfone undergoes electrophile-induced cyclization reactions, leading to the formation of various products including halogenated dienes and heterocyclic thiophenes and selenophenes . Similarly, the reactivity of the sulfonyl group in anilines can be explored to synthesize different derivatives, as demonstrated by the sulfonation and subsequent reactions described in the second paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl compounds can be predicted using theoretical calculations, such as those performed using density functional theory (DFT). These calculations can provide insights into the electrophilic and nucleophilic nature of the molecules, as well as their global and local chemical activity descriptors. Non-linear optical behaviors, dipole moments, polarizability, and hyperpolarizability are among the properties that can be examined .
Applications De Recherche Scientifique
Antibacterial Properties
3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline and its derivatives exhibit valuable antibacterial properties. For instance, certain derivatives have been synthesized and screened for antibacterial evaluation, showing significant results against various bacterial strains (Aziz‐ur‐Rehman et al., 2017). These compounds hold potential in the development of new antibacterial agents.
Scaffold for Combinatorial Chemistry
Derivatives of 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline, specifically orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, serve as novel scaffolds for combinatorial chemistry. They have been synthesized from a piperidine building block, showcasing their utility in generating diverse molecular libraries for drug discovery (H. Schramm et al., 2010).
Radioligand Development
Compounds related to 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline, such as 4,4'-Bis-1-hydroxy-2-(4-methylpiperidin-1-yl)ethyl-biphenyl (A-4), have been explored as inhibitors of the sodium-dependent high-affinity choline uptake (HACU) system. Derivatives of A-4 were evaluated as potential in vivo tracers for the HACU system, indicating their significance in neuroscientific research (C. Gilissen et al., 2003).
Synthesis of Heterocycles
The compound and its derivatives are used in the synthesis of various heterocycles. For instance, a facile one-pot synthesis approach involving 1-Methylpiperidin-4-one has been used to create novel ortho-aminocarbonitriles and dicyanoanilines fused to heterocycles. These heterocycles have potential applications in medicinal chemistry and other scientific fields (M. M. Mojtahedi et al., 2016).
Synthesis of Triazoles
The compound has been employed in the synthesis of various triazoles, which are significant in medicinal chemistry. For example, the condensation of 4-methylsulfonylaniline with aryl aldehyde has been utilized to synthesize 1-(4-methylsulfonylphenyl)-5-aryl-1,2,3-triazoles, demonstrating the compound's versatility in organic synthesis (F. J. Daha et al., 2005).
Propriétés
IUPAC Name |
3-(4-methylpiperidin-1-yl)-4-methylsulfonylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-10-5-7-15(8-6-10)12-9-11(14)3-4-13(12)18(2,16)17/h3-4,9-10H,5-8,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGFTBUMXAXVCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC(=C2)N)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328648.png)
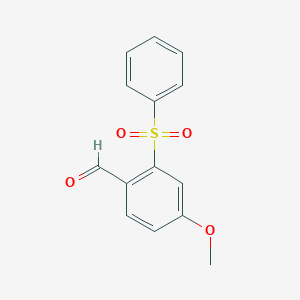
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol](/img/structure/B1328652.png)
![4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1328653.png)
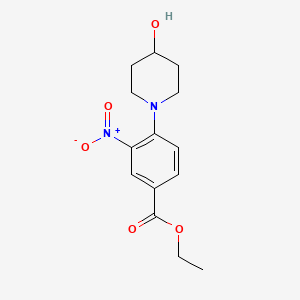
![1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol](/img/structure/B1328656.png)
![8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328658.png)
![2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid](/img/structure/B1328659.png)
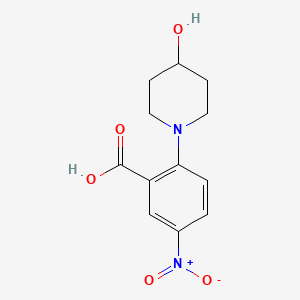
![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1328662.png)
![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1328664.png)
